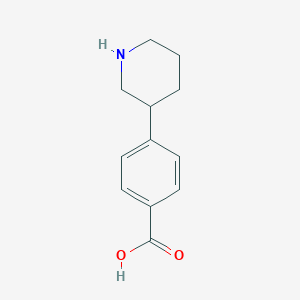

4-(Piperidin-3-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQKKABCNQVVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661364 | |

| Record name | 4-(Piperidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-43-2 | |

| Record name | 4-(Piperidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 889942-43-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Piperidin-3-yl)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound 4-(Piperidin-3-yl)benzoic acid. As a bifunctional molecule incorporating a piperidine ring and a benzoic acid moiety, this compound is of significant interest in medicinal chemistry, particularly as a scaffold or linker in the design of novel therapeutics. This document outlines a plausible and chemically sound synthetic route, leveraging the catalytic hydrogenation of a pyridine precursor. Furthermore, it details the analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), that are critical for the structural confirmation and purity assessment of the final product. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.

Introduction and Rationale

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. When coupled with a benzoic acid functional group, the resulting molecule, this compound, presents a versatile platform for further chemical elaboration. The carboxylic acid can serve as a handle for amide bond formation, while the secondary amine of the piperidine ring offers another site for derivatization. This dual functionality makes it a valuable building block in drug discovery, for instance, in the development of PROTACs (Proteolysis Targeting Chimeras) where rigid linkers are often required to orient the target protein and the E3 ligase for effective degradation.

This guide provides a robust, albeit theoretical, framework for the synthesis and characterization of this compound, addressing a gap in currently available procedural literature.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-(Pyridin-3-yl)benzoic acid. This strategy includes an initial esterification to protect the carboxylic acid, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, and concluding with the deprotection of the carboxylic acid.

Caption: Proposed synthetic route for this compound.

Step 1: Esterification of 4-(Pyridin-3-yl)benzoic acid

Causality: The carboxylic acid group can interfere with certain hydrogenation catalysts and reaction conditions. Therefore, it is prudent to protect it as a methyl ester. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classic and efficient method for this transformation.

Experimental Protocol:

-

To a stirred solution of 4-(Pyridin-3-yl)benzoic acid (1.0 eq) in methanol (10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-(pyridin-3-yl)benzoate.

Step 2: Catalytic Hydrogenation of Methyl 4-(Pyridin-3-yl)benzoate

Causality: The reduction of the pyridine ring to a piperidine is a critical step. Catalytic hydrogenation is a clean and effective method for this transformation. Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridines, often requiring acidic conditions to facilitate the reduction.[1] Acetic acid is a suitable solvent that also aids in the activation of the catalyst.

Experimental Protocol:

-

In a high-pressure hydrogenation vessel, dissolve methyl 4-(pyridin-3-yl)benzoate (1.0 eq) in glacial acetic acid (20 mL per gram of substrate).

-

Add PtO₂ (5 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-70 bar and stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction by HPLC or GC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude methyl 4-(piperidin-3-yl)benzoate.

Step 3: Hydrolysis of Methyl 4-(Piperidin-3-yl)benzoate

Causality: The final step is the deprotection of the methyl ester to reveal the carboxylic acid. Saponification using a base like lithium hydroxide in a mixture of THF and water is a mild and efficient method that minimizes the risk of side reactions.

Experimental Protocol:

-

Dissolve the crude methyl 4-(piperidin-3-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 5-6 with 1N HCl.

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are recommended.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.9 | d | 2H | Ar-H (ortho to -COOH) |

| ~7.5 | d | 2H | Ar-H (meta to -COOH) |

| ~3.4-3.2 | m | 2H | Piperidine-H (axial/equatorial at C2, C6) |

| ~3.0-2.8 | m | 1H | Piperidine-H (at C3) |

| ~2.7-2.5 | m | 2H | Piperidine-H (axial/equatorial at C2, C6) |

| ~2.0-1.8 | m | 2H | Piperidine-H (axial/equatorial at C4, C5) |

| ~1.7-1.5 | m | 2H | Piperidine-H (axial/equatorial at C4, C5) |

| ~1.5 | br s | 1H | -NH |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~145 | Ar-C (ipso to piperidine) |

| ~130 | Ar-C (ipso to -COOH) |

| ~129 | Ar-CH (ortho to -COOH) |

| ~128 | Ar-CH (meta to -COOH) |

| ~48 | Piperidine-CH₂ (C2, C6) |

| ~45 | Piperidine-CH (C3) |

| ~30 | Piperidine-CH₂ (C4, C5) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound.

Expected Data:

-

Molecular Formula: C₁₂H₁₅NO₂

-

Molecular Weight: 205.25 g/mol

-

Expected [M+H]⁺: 206.11

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for determining the purity of the final product.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This method should provide good separation of the product from any starting materials or by-products. The purity can be determined by integrating the peak area of the product relative to the total peak area.

Conclusion

This guide presents a comprehensive, albeit theoretical, approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a viable method for obtaining the target compound. The detailed characterization protocols provide a robust framework for confirming the structure and assessing the purity of the synthesized material. This information is intended to empower researchers in medicinal chemistry and drug development to access this valuable building block for their research endeavors. It is important to note that the proposed synthetic protocol may require optimization of reaction conditions to achieve the desired yield and purity.

References

4-(Piperidin-3-yl)benzoic acid chemical properties and structure

An In-Depth Technical Guide to 4-(Piperidin-3-yl)benzoic Acid: Structure, Properties, and Applications

Abstract

This compound is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component and a flexible saturated heterocyclic amine. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Its ability to serve as a non-linear, semi-flexible linker has garnered significant interest, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and key applications, with a focus on its utility for researchers in drug development.

Chemical Identity and Structural Elucidation

This compound is composed of a benzoic acid ring substituted at the para-position (C4) with a piperidine ring, which is attached via its C3 position. The secondary amine of the piperidine ring and the carboxylic acid group of the benzene ring provide two key points for chemical modification.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | |

| Synonyms | 3-(4-Carboxyphenyl)piperidine | [1] |

| CAS Number | 889942-43-2 (Free Base) | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.26 g/mol | [1] |

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this molecule are critical for its handling, reactivity, and behavior in biological systems. While experimental data for this specific isomer is limited, predictions and data from closely related isomers provide valuable insights.

Table 2: Physicochemical Data

| Property | Predicted Value | Notes and References |

|---|---|---|

| Melting Point | 222-224 °C | This is for the related isomer 4-(Piperidin-1-yl)benzoic acid, suggesting high thermal stability due to the crystalline lattice formed by the carboxylic acid and piperidine moieties.[2][3] |

| Boiling Point | 375.7 °C at 760 mmHg | Predicted value.[1] High boiling point is expected due to hydrogen bonding capabilities. |

| Density | 1.145 g/cm³ | Predicted value.[1] |

| pKa | ~4.2 (Carboxylic Acid)~10-11 (Piperidinium ion) | Predicted. The carboxylic acid pKa is similar to benzoic acid, while the secondary amine pKa is typical for piperidines.[4] |

| LogP | 2.18 | Predicted value, indicating moderate lipophilicity.[1] |

| Solubility | Low in water, higher in organic solvents like DMSO and alcohols. | General property for similar structures.[5] The zwitterionic character at neutral pH can influence solubility. |

Spectroscopic Characterization (Predictive Analysis)

As a Senior Application Scientist, it is often necessary to predict the spectral characteristics of a novel compound before synthesis or acquisition. The expected spectroscopic data for this compound is based on the well-established behavior of its constituent functional groups.

4.1 ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the benzoic acid ring would appear as two doublets between 7.0-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The piperidine ring protons would produce a complex set of multiplets in the aliphatic region (1.5-3.5 ppm). The N-H proton of the piperidine and the O-H proton of the carboxylic acid would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show four distinct signals in the aromatic region (~120-150 ppm) and a signal for the carboxyl carbon (~170-180 ppm). The five carbons of the piperidine ring would appear in the aliphatic region (~25-55 ppm).

4.2 Infrared (IR) Spectroscopy The IR spectrum provides a clear fingerprint of the key functional groups.

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[6]

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine of the piperidine ring.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.[7]

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

4.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ at an m/z of approximately 206.12. Key fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) or cleavage of the piperidine ring.

Table 3: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Region/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (AA'BB' system) | 7.0 - 8.5 ppm (2H, d), 7.0 - 8.5 ppm (2H, d) |

| Piperidine Protons | 1.5 - 3.5 ppm (complex multiplets, 9H) | |

| N-H Proton | Variable, broad singlet | |

| COOH Proton | >10 ppm, very broad singlet | |

| IR | O-H (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| N-H (Amine) | 3300 - 3400 cm⁻¹ (moderate) | |

| C=O (Carbonyl) | 1680 - 1710 cm⁻¹ (strong, sharp) |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z ≈ 206.12 |

Synthesis and Reactivity

5.1 Proposed Synthetic Protocol: Suzuki Cross-Coupling A robust and common method for forming the C-C bond between the aromatic and piperidine rings is the Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The protocol below is a self-validating system, where successful synthesis can be monitored by techniques like TLC and LC-MS at each step.

Step 1: N-Protection of 3-Bromopiperidine

-

Dissolve 3-bromopiperidine hydrobromide in dichloromethane (DCM).

-

Add triethylamine (2.5 equivalents) to neutralize the salt and act as a base.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. Causality: The Boc group protects the reactive secondary amine, preventing it from interfering in the subsequent coupling reaction and improving solubility in organic solvents.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC.

-

Perform an aqueous workup to remove salts and purify by column chromatography to yield N-Boc-3-bromopiperidine.

Step 2: Suzuki Cross-Coupling Reaction

-

In a reaction vessel, combine N-Boc-3-bromopiperidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

-

Add a solvent system, such as a 3:1 mixture of dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

-

Monitor the formation of the product by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup. Purify the crude product by column chromatography.

Step 3: N-Deprotection

-

Dissolve the purified product from Step 2 in a suitable solvent like DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Causality: The strong acid cleaves the acid-labile Boc protecting group, regenerating the secondary amine.

-

Stir at room temperature for 1-3 hours.

-

Monitor deprotection by TLC or LC-MS.

-

Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride) or neutralized to obtain the free base.

Caption: Proposed workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of a chemical building block is realized in its applications. The distinct structural features of this compound make it highly relevant in modern drug discovery.

6.1 Role as a Scaffolding Moiety The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[8] Introducing a chiral piperidine scaffold can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8] The 3-substituted pattern of this molecule provides a chiral center, allowing for the synthesis of enantiomerically pure drugs, which is often critical for optimizing efficacy and reducing off-target effects.

6.2 Application as a Linker in Targeted Protein Degradation A key application for this molecule is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that connects the target-binding ligand (warhead) and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC.

The hydrochloride salt of the related isomer, 4-(Piperidin-4-yl)benzoic acid, is explicitly marketed as a semi-flexible linker for PROTAC development. The rationale is that incorporating some rigidity into the linker can optimize the 3D orientation required for efficient ternary complex formation (E3 ligase-PROTAC-Target).

This compound serves this role exceptionally well, but with a different spatial vector compared to its 4-substituted counterpart. The attachment at the 3-position introduces a "kink" or non-linear geometry, which can be exploited by medicinal chemists to achieve an optimal ternary complex that might be inaccessible with linear linkers.

Caption: Role of the molecule as a non-linear linker in a PROTAC.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally related compounds, this compound should be handled with care.

Table 4: GHS Hazard Information (Inferred)

| Hazard | Classification | Precautionary Statement | Reference |

|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves.[1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][9] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[10]

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a strategically important chemical building block with significant potential for researchers in drug discovery and development. Its combination of a carboxylic acid handle, a secondary amine, and a non-linear, semi-rigid structure makes it an ideal candidate for creating complex molecular architectures. Its most promising application lies in its use as a linker for PROTACs, where its specific geometry can be leveraged to achieve potent and selective protein degradation. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. 22090-24-0 CAS MSDS (4-PIPERIDIN-1-YL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 [amp.chemicalbook.com]

- 4. 4-(Piperidin-4-yl)benzoic acid|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.es [fishersci.es]

An In-depth Technical Guide to 4-(Piperidin-3-yl)benzoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-3-yl)benzoic acid, a heterocyclic compound that has garnered significant interest in medicinal chemistry. While its direct discovery and historical narrative are not extensively documented in dedicated publications, its importance as a structural motif in drug discovery is evident from its presence in numerous patented compounds and medicinal chemistry literature. This guide will delve into the probable synthetic pathways, based on established organic chemistry principles and related literature, its physicochemical properties, and its evolving role as a key building block in the development of novel therapeutic agents. We will explore its structure-activity relationships and the rationale behind its incorporation into various drug candidates, providing insights for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of clinically approved drugs and investigational compounds.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a "privileged structure" for interacting with biological targets.[3] The substitution of a benzoic acid moiety onto the piperidine ring, particularly at the 3-position, introduces a crucial pharmacophoric element—a carboxylic acid group capable of forming key hydrogen bonds and salt bridges with biological receptors.

While a singular "discovery" paper for this compound is not readily found in the historical scientific literature, its appearance as an intermediate and a core fragment in numerous patents and medicinal chemistry studies from the late 20th century onwards signifies its recognized value. Its development can be seen as an evolutionary step in the broader exploration of piperidine-based structures for therapeutic intervention.[1][4] The initial rationale for its synthesis likely stemmed from the desire to create novel scaffolds that combine the favorable pharmacokinetic properties of the piperidine ring with the versatile binding capabilities of a benzoic acid functional group.

Synthetic Strategies: A Practical Guide

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. Below are detailed protocols for plausible synthetic pathways.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7] This approach is highly relevant for the synthesis of this compound.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid and a 3-Halopyridine Derivative

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid (1.0 eq), an N-protected 3-halopyridine (e.g., 1-Boc-3-bromopyridine, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product, N-protected 4-(pyridin-3-yl)benzoic acid, can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Pyridine Ring

-

Reaction Setup: Dissolve the N-protected 4-(pyridin-3-yl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the N-protected this compound.

Step 3: N-Deprotection

-

Reaction Setup: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane for Boc deprotection).

-

Reagent Addition: Add a deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. Remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be neutralized with a base to yield the free base of this compound.

Pathway B: Grignard Reaction with a Piperidinone Precursor

An alternative approach involves the use of a Grignard reagent with a suitable piperidinone derivative.[8]

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol:

Step 1: Grignard Reagent Formation and Addition

-

Grignard Formation: In a flame-dried flask under an inert atmosphere, react a protected 4-bromobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with magnesium turnings in anhydrous THF to form the Grignard reagent.

-

Grignard Addition: Cool the solution of N-protected piperidin-3-one in anhydrous THF to 0 °C and slowly add the freshly prepared Grignard reagent.

-

Quenching and Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the tertiary alcohol.

Step 2: Dehydration and Reduction

-

Dehydration: Treat the tertiary alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding tetrahydropyridine intermediate.

-

Reduction: Reduce the double bond of the tetrahydropyridine using standard hydrogenation conditions as described in Pathway A, Step 2.

Step 3: Ester Hydrolysis and N-Deprotection

-

Ester Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

N-Deprotection: Deprotect the nitrogen atom as described in Pathway A, Step 3.

Physicochemical Properties and Structural Analysis

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its behavior in biological systems and for its formulation into potential drug products.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| pKa (Carboxylic Acid) | ~4-5 (estimated) | - |

| pKa (Piperidine N) | ~9-10 (estimated) | - |

| LogP | ~1.5-2.5 (estimated) | - |

| Appearance | White to off-white solid | - |

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a versatile building block in the design of a wide range of therapeutic agents. Its utility stems from the combination of the conformationally mobile piperidine ring and the ionizable carboxylic acid group.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound itself are not extensively published, analysis of its derivatives in various drug discovery programs reveals key insights:

-

The Carboxylic Acid Moiety: This group is often crucial for target engagement, acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues in protein binding pockets. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.

-

The Piperidine Ring: The stereochemistry at the 3-position is often critical for optimal binding. The nitrogen atom can be substituted to introduce additional functionalities, modulate basicity, and improve pharmacokinetic profiles.

-

The Phenyl Ring: The para-substitution pattern allows for the extension of the molecule to explore further binding interactions. The aromatic ring itself can engage in π-stacking or hydrophobic interactions with the target protein.

Therapeutic Applications of Derivatives

Derivatives of this compound have been investigated for a variety of therapeutic targets, including:

-

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of certain enzymes, leading to potent inhibition.

-

Receptor Antagonists/Agonists: The scaffold can be elaborated to present pharmacophoric groups in a specific orientation to interact with G-protein coupled receptors (GPCRs) and other receptor families.

-

Protein-Protein Interaction Modulators: The rigidified yet conformationally adaptable structure can be used to disrupt or stabilize protein-protein interactions.

Future Perspectives and Conclusion

This compound, while not a widely known molecule in its own right, represents a significant and versatile scaffold in the armamentarium of medicinal chemists. Its straightforward, albeit multi-step, synthesis allows for the generation of diverse libraries of compounds for high-throughput screening. The inherent physicochemical properties of this molecule make it an attractive starting point for the development of orally bioavailable drugs.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to access enantiomerically pure this compound and its derivatives. Furthermore, the continued exploration of this scaffold in diverse therapeutic areas is expected to yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical entity in their drug discovery endeavors.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of arenediazonium salts and Suzuki- Miyaura cross-coupling reaction in microreactors [ouci.dntb.gov.ua]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

spectroscopic data (NMR, IR, MS) of 4-(Piperidin-3-yl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Piperidin-3-yl)benzoic acid

This guide provides a detailed analysis of the spectroscopic data for this compound, a molecule of significant interest in medicinal chemistry and drug development. The presence of a substituted piperidine ring linked to a benzoic acid moiety creates a scaffold with potential for diverse biological activities.[1] Accurate structural confirmation and purity assessment are paramount, making a thorough understanding of its spectroscopic signature essential for researchers and developers. This document synthesizes fundamental principles with practical, field-proven insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Overview

This compound possesses a chiral center at the C3 position of the piperidine ring and combines the structural features of a secondary amine, a carboxylic acid, and a para-substituted benzene ring. Each of these functional groups provides a distinct and measurable signature in various spectroscopic analyses.

Below is the chemical structure with standardized numbering for NMR assignment correlation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct regions for aromatic and aliphatic protons. The exact chemical shifts can vary slightly based on the solvent and whether the molecule exists as a free base or a salt (e.g., hydrochloride).[2]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| COOH | ~12.9 | Broad singlet | - | 1H |

| H2', H6' (Aromatic) | ~7.9 | Doublet | ~8.0 | 2H |

| H3', H5' (Aromatic) | ~7.5 | Doublet | ~8.0 | 2H |

| NH (Piperidine) | ~3.4 | Broad singlet | - | 1H |

| H2ax, H6ax (Piperidine) | ~3.1 | Multiplet | - | 2H |

| H3 (Piperidine) | ~3.0 | Multiplet | - | 1H |

| H2eq, H6eq (Piperidine) | ~2.7 | Multiplet | - | 2H |

| H4ax, H5ax (Piperidine) | ~1.8 | Multiplet | - | 2H |

| H4eq, H5eq (Piperidine) | ~1.6 | Multiplet | - | 2H |

Causality Behind Assignments:

-

Aromatic Protons: The protons on the benzoic acid ring appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The H2'/H6' protons are ortho to the electron-withdrawing carboxylic acid group and are thus deshielded, appearing further downfield.[3]

-

Piperidine Protons: The aliphatic protons of the piperidine ring present a complex series of overlapping multiplets between ~1.6 and ~3.1 ppm.[4][5] Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded and appear at a lower field.[5] The methine proton at C3, being attached to the benzene ring, is also shifted downfield. The distinction between axial and equatorial protons leads to complex splitting patterns, which can often be resolved at higher field strengths.[6][7]

-

Labile Protons: The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield, typically above 12 ppm. The N-H proton of the piperidine ring also gives a broad signal, the position of which is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7' (C=O) | ~167 |

| C1' (Aromatic) | ~148 |

| C4' (Aromatic) | ~130 |

| C2', C6' (Aromatic) | ~129 |

| C3', C5' (Aromatic) | ~128 |

| C2, C6 (Piperidine) | ~45-50 |

| C4, C5 (Piperidine) | ~25-30 |

| C3 (Piperidine) | ~40 |

Causality Behind Assignments:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (C7') is characteristically found in the 165-175 ppm region.[3][8]

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The ipso-carbons (C1' and C4'), which are directly attached to substituents, have distinct chemical shifts from the protonated carbons.

-

Aliphatic Carbons: The carbons of the piperidine ring appear in the upfield region. The carbons adjacent to the nitrogen (C2, C6) are typically in the 45-55 ppm range, while the other carbons (C3, C4, C5) are found further upfield.[9]

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is a superposition of the characteristic absorptions for a carboxylic acid, a secondary amine, and an aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 2500 - 3300 | O-H Stretch (very broad) | Carboxylic Acid |

| 3000 - 3100 | C-H Stretch (aromatic) | Benzene Ring |

| 2850 - 2950 | C-H Stretch (aliphatic) | Piperidine Ring |

| ~1700 | C=O Stretch | Carboxylic Acid[10][11][12][13] |

| 1450 - 1600 | C=C Stretch (in-ring) | Benzene Ring[11] |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid[13] |

| 900 - 960 | O-H Bend (out-of-plane, broad) | Carboxylic Acid Dimer[13] |

Trustworthiness of the Protocol: The presence of the extremely broad O-H stretch from 2500-3300 cm⁻¹, partially overlapping the C-H stretches, is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10][13][14] The sharp and intense carbonyl (C=O) peak around 1700 cm⁻¹ is another definitive marker.[14][15] The combination of these signals with the N-H stretch and aromatic C=C stretches provides a self-validating spectral fingerprint for the molecule.

Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[16][17]

-

Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks and correlate them to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI) is common for this type of compound.[18][19]

Expected Molecular Ion:

-

Molecular Formula: C₁₂H₁₅NO₂

-

Molecular Weight: 205.25 g/mol

-

In ESI positive mode, the expected ion is the protonated molecule [M+H]⁺ at m/z = 206.26.

Fragmentation Analysis

Tandem MS (MS/MS) of the precursor ion at m/z 206 would reveal characteristic fragmentation patterns. The protonated nitrogen of the piperidine ring often initiates fragmentation.[18]

Table 4: Predicted Key Fragments in ESI-MS/MS

| m/z (Predicted) | Lost Fragment | Fragment Structure/Description |

|---|---|---|

| 188 | H₂O | Loss of water from the carboxylic acid group. |

| 160 | H₂O + CO | Subsequent loss of carbon monoxide. |

| 122 | C₅H₁₀N | Cleavage of the C3-C1' bond, retaining the benzoic acid moiety with a hydrogen. |

| 84 | C₇H₅O₂ | Cleavage of the C3-C1' bond, retaining the piperidine ring fragment (M-121). |

Expertise in Interpretation: The fragmentation of piperidine derivatives is well-documented.[20][21] A primary fragmentation pathway involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[18][22] Another common pathway is the cleavage of the bond connecting the substituent to the ring, in this case, the C3-C1' bond, leading to fragments representing the piperidine and the benzoic acid portions of the molecule. These predictable pathways provide a robust method for confirming the connectivity of the molecular structure.

MS Fragmentation Workflow and Key Pathways

References

- 1. ijnrd.org [ijnrd.org]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoic acid(65-85-0) IR Spectrum [m.chemicalbook.com]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzoic acid [webbook.nist.gov]

- 16. chemrj.org [chemrj.org]

- 17. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 18. benchchem.com [benchchem.com]

- 19. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-(Piperidin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-3-yl)benzoic acid is a bifunctional molecule incorporating a piperidine ring and a benzoic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics. The piperidine ring can serve as a key pharmacophore or a linker, while the benzoic acid group provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development, from early-stage formulation to ensuring the integrity of the final drug product.

This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. We will delve into the theoretical basis for its behavior in different environments and provide practical, step-by-step protocols for its experimental characterization.

Physicochemical Properties: A Predictive Overview

Due to the limited availability of direct experimental data for this compound, we can predict its properties based on its structural components and data from closely related analogs. The molecule is amphoteric, possessing both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group. This dual nature dictates that its solubility will be highly dependent on pH.

| Property | Predicted Value/Characteristic | Rationale / Comments |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.25 g/mol | - |

| pKa (acidic) | ~4.2 | Estimated based on the pKa of benzoic acid (~4.20)[1]. The piperidinyl substituent is unlikely to cause a major shift. |

| pKa (basic) | ~10.6 | Estimated based on the pKa of nipecotic acid (piperidine-3-carboxylic acid) (~10.64)[2]. |

| LogP | ~1.5 - 2.5 | Predicted based on the lipophilicity of the piperidine and substituted benzene rings. |

| Appearance | White to off-white solid | Typical for small organic molecules of this type. |

Solubility Profile: Navigating the pH-Dependent Landscape

The amphoteric nature of this compound results in a characteristic U-shaped solubility profile with respect to pH. At low pH, the piperidine nitrogen is protonated, forming a more water-soluble cationic species. Conversely, at high pH, the carboxylic acid is deprotonated, yielding a more soluble anionic species. The lowest solubility is expected at the isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion.

Visualizing pH-Dependent Speciation and Solubility

Caption: pH-dependent speciation and its impact on the solubility of this compound.

Experimental Protocol for Determining Aqueous Solubility

The following protocol outlines the shake-flask method, a gold-standard technique for solubility determination.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

A set of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10, 12)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C)

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to each vial containing a known volume of a specific pH buffer. The excess solid should be clearly visible.

-

-

Equilibration:

-

Securely cap the vials and place them on the orbital shaker.

-

Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered samples with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the samples using a validated stability-indicating HPLC-UV method (see section below).

-

Determine the concentration of this compound in each sample by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each pH value.

-

Plot the solubility as a function of pH to generate the solubility profile.

-

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound, illustrating the expected trend.

| pH | Expected Solubility (µg/mL) | Dominant Species |

| 2.0 | > 1000 | Cationic |

| 4.0 | ~200 | Cationic/Zwitterionic |

| 6.0 | ~50 | Zwitterionic |

| 7.4 | ~75 | Zwitterionic/Anionic |

| 8.0 | ~150 | Zwitterionic/Anionic |

| 10.0 | > 1000 | Anionic |

| 12.0 | > 2000 | Anionic |

Stability Profile: Unveiling Degradation Pathways

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are an essential tool for this purpose.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.

-

Hydrolysis: While the amide bond is absent, extreme pH and temperature could potentially lead to reactions involving the carboxylic acid or piperidine ring.

-

Photodegradation: Exposure to light, particularly UV light, can initiate free-radical-mediated degradation.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility.

Visualizing Potential Degradation Pathways

References

The Privileged Scaffold: Unlocking the Therapeutic Potential of (Piperidinyl)benzoic Acid Derivatives

An In-depth Technical Guide

Abstract: The (Piperidinyl)benzoic acid framework represents a quintessential "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a multitude of biological targets with high affinity. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of its derivatives. We delve into the structure-activity relationships (SAR) that govern their function as potent enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. Particular emphasis is placed on their roles in oncology, neurobiology, and inflammatory diseases. This document synthesizes field-proven insights, detailed experimental protocols, and in-depth mechanistic discussions to serve as a vital resource for researchers, scientists, and professionals in drug development.

The (Piperidinyl)benzoic Acid Core: A Foundation for Diverse Bioactivity

The convergence of a piperidine ring and a benzoic acid moiety within a single molecule creates a unique chemical entity with significant potential in drug design. The piperidine ring, a saturated heterocycle, offers a versatile, three-dimensional scaffold that can be substituted to orient functional groups in precise vectors, enabling specific interactions with protein binding pockets. The benzoic acid group provides a key interaction point, often acting as a hydrogen bond donor/acceptor or a coordinative ligand, while also influencing the molecule's overall physicochemical properties such as solubility and membrane permeability.

While this guide will touch upon the intriguing, albeit less explored, 4-(Piperidin-3-yl)benzoic acid derivatives, a significant portion of the discussion is dedicated to the more extensively studied 4-(Piperidin-4-yl)benzoic acid regioisomer. The wealth of available data for the 4-yl derivatives provides a robust foundation for understanding the broader chemical space and offers valuable insights that can inform the future exploration of the 3-yl scaffold. The strategic placement of the piperidine ring relative to the carboxyl group dictates the molecule's conformational flexibility and its ability to engage with different biological targets.

General Synthesis Strategies

The synthesis of (Piperidinyl)benzoic acid derivatives typically involves multi-step sequences that allow for the controlled introduction of diversity at various positions of the scaffold. A common strategy involves the coupling of a pre-functionalized piperidine ring with a benzoic acid precursor.

Representative Synthetic Workflow

A generalized approach often begins with commercially available starting materials, such as a protected piperidine derivative and a substituted benzoic acid. The choice of protecting groups for the piperidine nitrogen (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.

Step-by-Step Protocol:

-

Amide Coupling: The carboxylic acid of the benzoic acid moiety is activated, often using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting it to an acyl chloride.[1] This activated intermediate is then reacted with the nitrogen of the piperidine ring to form a stable amide bond.

-

Modification of the Scaffold: Further modifications can be introduced. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed to add aryl or other substituents to the benzoic acid ring.

-

Deprotection: The nitrogen protecting group on the piperidine ring is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).[2]

-

N-Functionalization: The newly freed secondary amine on the piperidine ring can then be functionalized through reactions such as reductive amination, acylation, or alkylation to introduce the final desired substituents.[3][4]

This modular approach provides a high degree of flexibility, allowing medicinal chemists to systematically explore the structure-activity landscape.

References

- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Rationale for Screening 4-(Piperidin-3-yl)benzoic Acid

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4-(Piperidin-3-yl)benzoic Acid

The this compound scaffold integrates two key pharmacophores. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, often enhancing pharmacokinetic properties and providing a versatile three-dimensional structure for target engagement. The benzoic acid group offers a crucial acidic handle for forming hydrogen bonds and salt bridges, which are fundamental for molecular recognition within enzyme active sites or receptor binding pockets.

This structural combination suggests a potential for interaction with various biological targets. Piperidine-containing molecules have demonstrated activity as enzyme inhibitors, such as for histone deacetylases (HDACs), and as ligands for G-protein coupled receptors (GPCRs). Consequently, a logical starting point for an in vitro screening campaign is a broad assessment of cytotoxicity against a panel of cancer cell lines, which can then guide more specific, target-oriented assays.

Designing the Initial Screening Cascade

A well-designed, tiered screening cascade is essential for the efficient and cost-effective evaluation of a novel compound. The proposed strategy begins with a broad assessment of cytotoxicity to uncover any anti-proliferative potential. Positive results from this initial phase would then trigger more focused mechanistic studies.

Experimental Workflow Visualization

The overall workflow for the preliminary in vitro screening is a multi-phase process designed for systematic evaluation, moving from broad cytotoxicity profiling to specific mechanistic investigation.

Caption: Workflow for Preliminary In Vitro Screening.

Core Experimental Protocols

Cell Line Selection and Culture

The selection of an appropriate panel of cell lines is a critical first step. To cast a wide net, it is advisable to use cell lines from diverse cancer types. A representative starting panel could include:

-

MCF-7: A human breast adenocarcinoma cell line.

-

HCT116: A human colorectal carcinoma cell line.

-

A549: A human lung carcinoma cell line.

These cell lines are well-characterized, commercially available, and widely used in oncology drug discovery.[1][2] Cells should be maintained in their respective recommended culture media, typically supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth by incubating for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM. Aspirate the seeding medium and add 100 µL of the medium containing the desired concentration of the test compound. Wells containing medium with the vehicle (e.g., 0.1% DMSO) serve as a negative control, and a known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

-

Incubation: Return the plate to the incubator for a 48 to 72-hour exposure period.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution prepared in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[3][6]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[4][6]

Alternative Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells by measuring ATP levels, a key indicator of metabolic activity.[7][8] It is renowned for its high sensitivity and simple "add-mix-measure" format, making it highly suitable for high-throughput screening.[8][9]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Reagent Preparation: Prepare the CellTiter-Glo® Reagent by transferring the CellTiter-Glo® Buffer to the vial containing the lyophilized CellTiter-Glo® Substrate.[10]

-

Assay Execution: Allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes. Add a volume of the prepared CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[11]

-

Cell Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Following this, incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[10]

Data Presentation and Interpretation

The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce cell viability by 50%. This value is a key indicator of the compound's potency.

Table 1: Hypothetical IC₅₀ Values for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 15.2 |

| HCT116 (Colorectal Cancer) | 8.9 |

| A549 (Lung Cancer) | 25.7 |

| Normal Human Dermal Fibroblasts | > 100 |

Interpretation of Hypothetical Data: The example data in Table 1 suggests that this compound exhibits the highest potency against the HCT116 colorectal cancer cell line. The compound shows moderate activity against MCF-7 cells and lower activity against A549 cells. Importantly, the significantly higher IC₅₀ value in a normal, non-cancerous cell line suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Potential Signaling Pathways for Further Investigation

If the primary screening reveals potent and selective anti-proliferative activity, the next logical step is to investigate the underlying mechanism of action. Many cellular signaling pathways are commonly dysregulated in cancer and represent potential targets for therapeutic intervention.[12]

-

PI3K/Akt/mTOR Pathway: This is a central signaling node that governs cell growth, proliferation, and survival, and its hyperactivation is a frequent event in many cancers.[7]

-

MAPK/Erk Pathway: This pathway transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation and differentiation.[4]

-

Wnt/β-catenin Pathway: Dysregulation of this pathway can lead to the inappropriate stabilization and nuclear accumulation of β-catenin, which then drives the expression of genes involved in cell proliferation.[4]

Visualization of a Pro-Proliferative Signaling Pathway

The diagram below provides a simplified overview of the MAPK/Erk signaling cascade, a common target in oncology drug discovery.

Caption: Simplified MAPK/Erk Signaling Pathway.

Conclusion and Future Directions

This technical guide has presented a structured and scientifically grounded approach for the initial in vitro characterization of this compound. The primary cytotoxicity screening serves as a critical gateway, providing the initial assessment of the compound's biological activity. Should this compound demonstrate promising and selective potency, it would be a strong candidate for advancement into more detailed mechanistic studies. These could include target-based enzymatic or receptor binding assays, as well as deeper investigations into its effects on key cancer-related signaling pathways. This systematic progression from broad screening to focused mechanistic work is fundamental to an efficient and successful early-stage drug discovery program.

References

- 1. graphviz.org [graphviz.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Cancer Cell Signaling: Key Pathways and Therapeutic Targets | Technology Networks [technologynetworks.com]

- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. superchemistryclasses.com [superchemistryclasses.com]

- 6. Cancer Biology Pathways | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 12. sinobiological.com [sinobiological.com]

commercial availability and suppliers of 4-(Piperidin-3-yl)benzoic acid

An In-Depth Technical Guide to the Commercial Availability, Sourcing, and Application of 4-(Piperidin-3-yl)benzoic Acid for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its chemical identity, distinguish it from key isomers, detail its commercial availability, and outline a robust workflow for its procurement and qualification. The primary focus is to equip scientific teams with the necessary technical and sourcing intelligence to seamlessly integrate this molecule into their research and development pipelines.

Compound Identification: The Importance of Positional Isomerism

In the context of drug design and synthesis, precise molecular geometry is paramount. This compound belongs to a family of isomeric compounds that, while structurally similar, can confer vastly different pharmacological and pharmacokinetic properties to a parent molecule. The position of the benzoic acid group on the piperidine ring dictates the three-dimensional vector and rigidity of the scaffold. It is crucial to distinguish this compound from its more commonly cited isomer, 4-(Piperidin-4-yl)benzoic acid, which is frequently employed as a semi-rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1]

A failure to differentiate between these isomers during procurement can lead to significant delays and invalid experimental data. The table below delineates the key identifiers for the most common isomers.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound |  | 889942-43-2[2] | C₁₂H₁₅NO₂ | 205.26 g/mol [2] |

| This compound HCl | (hydrochloride salt) | 2044705-22-6 | C₁₂H₁₆ClNO₂ | 241.72 g/mol |

| 4-(Piperidin-4-yl)benzoic acid |  | 196204-01-0[3] | C₁₂H₁₅NO₂ | 205.26 g/mol [3] |

| 4-(Piperidin-4-yl)benzoic acid HCl | (hydrochloride salt) | 149353-84-4[1] | C₁₂H₁₆ClNO₂ | 241.71 g/mol [1] |

| 4-(Piperidin-1-yl)benzoic acid |  | 22090-24-0[4][5] | C₁₂H₁₅NO₂ | 205.26 g/mol [4][5] |

Physicochemical and Safety Profile

Understanding the core properties of this compound is essential for its handling, reaction planning, and formulation.

| Property | Value | Source |

| CAS Number | 889942-43-2 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.26 | [2] |

| Appearance | White to off-white solid | [6] (by analogy) |

| Boiling Point | 375.7°C at 760 mmHg | [2] |

| Flash Point | 181°C | [2] |

| Density | 1.145 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) | [2] |

Note: Properties are for the free base unless otherwise specified. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact lot number being used.

Commercial Availability and Key Suppliers

This compound and its hydrochloride salt are available through various chemical suppliers, typically catering to the research and development scale (milligrams to grams). While not as ubiquitous as the 4-substituted isomer, it is accessible for specialized applications.

| Supplier | Product Name | CAS Number | Notes |

| Echemi (Jilin Haofei) | 3-(4-CARBOXYPHENYL)PIPERIDINE | 889942-43-2 | Listed as a manufactory, suggesting potential for larger scale inquiries.[2] |

| Echemi (HANGZHOU LEAP CHEM) | 3-(4-CARBOXYPHENYL)PIPERIDINE | 889942-43-2 | Supplier listed on the Echemi platform.[2] |

| Sigma-Aldrich | This compound hydrochloride | 2044705-22-6 | Available as the hydrochloride salt, which may offer improved stability and handling. |

Note on Related Isomers: For applications requiring a similar but more commercially prevalent scaffold, such as in PROTAC linker design, the 4-substituted isomer is widely available from major suppliers like Sigma-Aldrich [1], LookChem [3], and others.

Core Application: A Scaffold in Medicinal Chemistry

While benzoic acid and its derivatives are foundational in medicinal chemistry for treating conditions like cancer, the specific utility of the piperidinyl-benzoic acid scaffold has gained significant traction in targeted therapies.[7][8]

Linker Technology in Targeted Protein Degradation

The most prominent application for this class of molecules is in the design of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein. The linker connecting these two binding moieties is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

4-(Piperidin-4-yl)benzoic acid is a well-established semi-flexible linker.[1] The piperidine ring introduces a degree of conformational rigidity that can be advantageous for optimizing the 3D orientation of the degrader and improving drug-like properties.[1] The 3-substituted isomer, This compound , offers an alternative geometric vector, providing a crucial tool for chemists to fine-tune the linker's spatial arrangement in pursuit of optimal degradation efficiency.

Caption: General structure of a PROTAC, highlighting the central role of the linker.

Procurement and Qualification Workflow for R&D

Sourcing a chemical building block requires a systematic approach to ensure quality and consistency, which are cornerstones of reproducible research. Simply ordering from a catalog is insufficient for cGMP-like or rigorous academic environments.

Step-by-Step Procurement Protocol:

-

Supplier Identification: Identify at least two potential suppliers from platforms like Echemi, Chemchart, or major distributors like Sigma-Aldrich.[2][9]

-

Documentation Request: Before purchase, request a Certificate of Analysis (CoA) for a recent lot and the Safety Data Sheet (SDS).

-

Causality: The CoA provides evidence of the supplier's quality control (QC) standards, detailing purity (e.g., by HPLC or NMR) and identity confirmation. The SDS is critical for lab safety and risk assessment.[2]

-

-

CoA Review: Scrutinize the CoA for:

-

Identity: Confirmed by ¹H NMR, Mass Spectrometry.

-

Purity: HPLC purity should typically be ≥95% for R&D use.[1]

-

Solvent Residue: Check for significant residual solvents from synthesis.

-

-

Small-Scale Test Purchase: Procure a small quantity (1-5g) for initial in-house validation.

-

In-House QC Validation: This is a non-negotiable step. The incoming material must be independently verified.

-

¹H NMR Spectroscopy: To confirm the structure and check for organic impurities. The substitution pattern (3- vs 4-isomer) can be confirmed by analyzing the aromatic proton splitting patterns.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Solubility Test: To ensure it behaves as expected in anticipated reaction or formulation solvents.

-

-

Supplier Qualification: If the material passes in-house QC, the supplier is qualified for larger-scale purchases for the specific project.

Caption: A self-validating workflow for chemical procurement and qualification.

Synthetic Insights

While end-users in drug development typically purchase such building blocks, understanding their synthesis can provide insights into potential impurities. A patented method for a related compound, 4-piperidyl piperidine, involves multi-step synthesis starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation.[10] A synthesis for 4-PIPERIDIN-4-YL-BENZOIC ACID involves a Friedel-Crafts acylation followed by hydrolysis and deprotection steps.[11] These complex synthetic routes underscore the importance of robust analytical testing by the supplier and the end-user to ensure the final product is free of starting materials and reaction by-products.

Conclusion